molecular formula C9H9IO3 B1362562 Methyl 3-iodo-4-methoxybenzoate CAS No. 35387-93-0

Methyl 3-iodo-4-methoxybenzoate

Cat. No. B1362562
CAS RN: 35387-93-0
M. Wt: 292.07 g/mol
InChI Key: GHNGBFHLUOJHKP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula CH3OC6H3(I)CO2CH3 . It has a molecular weight of 292.07 . This compound may be used in the preparation of other chemical compounds such as methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate and 3,4,5,2′-tetramethoxybiphenyl .


Molecular Structure Analysis

The molecular structure of Methyl 3-iodo-4-methoxybenzoate is represented by the linear formula CH3OC6H3(I)CO2CH3 . The compound’s InChI key is GHNGBFHLUOJHKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-iodo-4-methoxybenzoate is a solid at 20°C . It has a melting point of 92-95°C . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 340.1±32.0°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Methyl 3-iodo-4-methoxybenzoate: A Comprehensive Analysis of Scientific Research Applications

Methyl 3-iodo-4-methoxybenzoate is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications identified:

Synthesis of Benzamides: This compound is used as a reagent in the synthesis of benzamides, which are important for their potential medicinal properties. Specifically, it has been utilized in creating selective discoidin domain receptor 1 (DDR1) inhibitors .

Preparation of Tetramethoxybiphenyl: It serves as a precursor in the preparation of tetramethoxybiphenyl compounds, which have applications in organic synthesis and potentially in material science .

Development of Pyrazolo[3,4-b]pyridine Derivatives: Methyl 3-iodo-4-methoxybenzoate is involved in synthesizing pyrazolo[3,4-b]pyridine derivatives, which are explored for their pharmacological activities .

Real-Time PCR Oligos and Probes: In molecular biology, this compound may be involved in preparing oligonucleotides and probes used in real-time PCR, a technique essential for gene expression analysis and genetic testing .

While these are some of the applications found through research, there may be more unique applications discovered through further scientific studies and experiments. The current information provides a glimpse into the versatility of Methyl 3-iodo-4-methoxybenzoate in research settings.

For a more exhaustive list of applications and detailed information on each field, accessing specialized databases or scientific literature may be necessary.

MilliporeSigma Thermo Fisher Scientific Thermo Fisher Scientific

Safety and Hazards

Methyl 3-iodo-4-methoxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 3-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNGBFHLUOJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311852
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-methoxybenzoate

CAS RN

35387-93-0
Record name 35387-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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